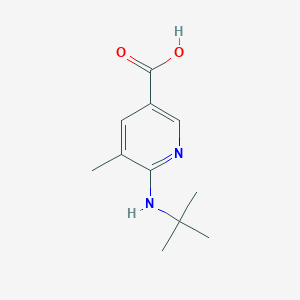6-(tert-Butylamino)-5-methylnicotinic acid
CAS No.:
Cat. No.: VC17429218
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 6-(tert-butylamino)-5-methylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-7-5-8(10(14)15)6-12-9(7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15) |
| Standard InChI Key | CXLGUGTWPBGDKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1NC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
6-(tert-Butylamino)-5-methylnicotinic acid belongs to the class of substituted nicotinic acids, which are widely studied for their pharmacological potential. The molecule’s core consists of a pyridine ring with three distinct functional groups:
-
A carboxylic acid at the 3-position, enabling hydrogen bonding and salt formation.
-
A methyl group at the 5-position, which influences steric and electronic properties.
-
A tert-butylamino group at the 6-position, contributing significant steric bulk and lipophilicity.
The tert-butyl group (C(CH)) is a common motif in drug design due to its ability to enhance metabolic stability and modulate target binding through hydrophobic interactions . The methyl group at the 5-position may restrict rotational freedom, potentially favoring specific conformations in biological environments.
Synthetic Strategies and Challenges
While no explicit synthesis of 6-(tert-Butylamino)-5-methylnicotinic acid is documented in the provided sources, plausible routes can be inferred from methods used for analogous compounds:
Nucleophilic Aromatic Substitution
A pyridine precursor such as 6-chloro-5-methylnicotinic acid could undergo substitution with tert-butylamine under elevated temperatures or microwave irradiation. This method is commonly employed for introducing amino groups into electron-deficient aromatic systems .
Transition Metal-Catalyzed Coupling
Physicochemical Properties and Computational Predictions
Key properties of 6-(tert-Butylamino)-5-methylnicotinic acid can be estimated using computational models and analog data:
The tert-butyl group likely enhances membrane permeability but may reduce water solubility, necessitating formulation strategies for biomedical applications.
Comparative Analysis with Structural Analogs
The following table highlights key differences between 6-(tert-Butylamino)-5-methylnicotinic acid and related compounds:
| Compound | Structural Features | Potential Advantages |
|---|---|---|
| 6-Aminonicotinic acid | No substituents at 5- or 6-positions | Higher solubility |
| 6-(Dimethylamino)nicotinic acid | Smaller amino substituent | Reduced steric hindrance |
| 5-Methylnicotinic acid | Lacks tert-butylamino group | Lower lipophilicity |
The tert-butyl group in 6-(tert-Butylamino)-5-methylnicotinic acid provides a balance between steric bulk and metabolic stability, making it a candidate for sustained-action formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume